molecular formula C15H20FNO2 B5664439 ethyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate CAS No. 5301-50-8

ethyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate

Cat. No. B5664439
CAS RN: 5301-50-8
M. Wt: 265.32 g/mol
InChI Key: PLANBLODNBIJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to ethyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate often involves Knoevenagel condensation reactions, a common method in the preparation of such molecules. For instance, ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate was synthesized using Knoevenagel condensation of 4-fluorobenzaldehyde and ethyl acetoacetate, indicating a method that could be adapted for the synthesis of ethyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate by altering the starting materials and conditions to target the specific piperidine structure of interest (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds closely related to ethyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate is often determined through spectral studies and X-ray diffraction, revealing critical information about the conformation and crystalline structure. For example, the mentioned ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate crystallizes in the monoclinic system, highlighting the importance of molecular geometry in understanding the physical and chemical behavior of such compounds (Kumar et al., 2016).

Chemical Reactions and Properties

Substituted N-benzyl piperidines, similar in structure to ethyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate, show a range of chemical reactivities and interactions, particularly in relation to their affinities for various biological transporters. This can indicate the potential for diverse chemical reactions and properties based on the substitution pattern on the piperidine and benzyl rings, demonstrating the compound's versatility (Boos et al., 2006).

properties

IUPAC Name

ethyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c1-2-19-15(18)13-6-8-17(9-7-13)11-12-4-3-5-14(16)10-12/h3-5,10,13H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLANBLODNBIJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354166
Record name ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5301-50-8
Record name ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.